2-Cyclopropyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyrimidine derivatives. The use of microwave irradiation in industrial settings can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor for various kinases and phosphodiesterases, disrupting their normal function and leading to therapeutic effects . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and modulating cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole and thiadiazine ring system and are known for their diverse pharmacological activities.
Uniqueness
2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and methoxyphenyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-cyclopropyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14N4O/c1-20-12-6-4-10(5-7-12)13-8-9-16-15-17-14(11-2-3-11)18-19(13)15/h4-9,11H,2-3H2,1H3 |
InChI Key |
HNIWZRGUQZRFTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4CC4 |
Origin of Product |
United States |
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